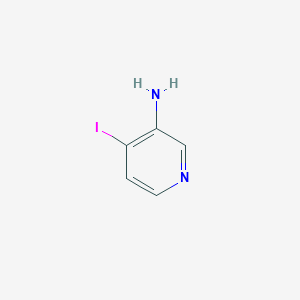

3-Amino-4-iodopyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSKTXMSIVNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356052 | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-11-2 | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-iodopyridine, a key intermediate in the development of various pharmaceutical compounds and other industrially significant chemicals.[1] This document details a multi-step synthetic pathway, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

3-Amino-4-iodopyridine is a pyridine derivative with significant biological activity, making it a valuable building block in the synthesis of pharmaceuticals and pesticides.[1] Its molecular structure, featuring an amino group and an iodine atom on the pyridine ring, allows for diverse chemical modifications, rendering it a versatile intermediate in organic synthesis. Notably, derivatives of 3-Amino-4-iodopyridine are crucial in the synthesis of drugs like pantoprazole sodium, which is used to treat duodenal ulcers.[1] This guide outlines a reliable method for its preparation and a comprehensive approach to its characterization.

Synthesis of 3-Amino-4-iodopyridine

The synthesis of 3-Amino-4-iodopyridine can be achieved through a multi-step process starting from pyridine-3-ylamine. The overall synthetic scheme is depicted below.

Experimental Protocols

Step 1: Synthesis of 2,2-dimethyl-N-pyridin-3-ylpropionamide [1]

-

In a suitable reaction vessel, a mixture of pyridine-3-ylamine (20 g, 212.49 mmol) in a 2.5:1 v/v mixture of THF and Et₂O (175 mL) is prepared.

-

To this solution, triethylamine (Et₃N) (44 mL, 318.7 mmol) is added.

-

A solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly to the reaction mixture.

-

The mixture is stirred at this temperature for 1 hour.

-

Upon completion of the reaction, the mixture is filtered, and the filtrate is evaporated in vacuo.

-

The crude filter cake is washed with n-hexane to yield the title compound as a colorless crystalline solid.

Step 2: Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide [1]

-

To a solution of 2,2-dimethyl-N-pyridin-3-ylpropionamide (7 g, 39.32 mmol) in THF (50 mL) at 25°C, TMEDA (20 mL) is added.

-

The mixture is cooled to -70°C under an argon atmosphere.

-

n-Butyllithium (66 mL, 1.6 M in n-hexane) is added over 30 minutes.

-

The reaction mixture is stirred at -15°C for 1 hour and then at 0°C for an additional hour.

-

The mixture is then re-cooled to -70°C.

-

A solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.

-

The resulting mixture is allowed to stir at 25°C for 16 hours.

-

Water and a saturated aqueous solution of Na₂S₂O₃ are added to the mixture.

-

The product is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude residue is purified by silica gel column chromatography (40% EtOAc in n-hexane) to give the title compound as a light yellow solid.

Step 3: Synthesis of 3-Amino-4-iodopyridine [1]

-

A solution of N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) is heated to 100°C for 18 hours.

-

After the reaction is complete, the reaction mass is washed with EtOAc.

-

The aqueous layer is basified with a 50% aqueous NaOH solution and extracted with EtOAc.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield 3-Amino-4-iodopyridine as a brown viscous solid.

Summary of Synthesis Data

| Step | Product | Starting Material | Reagents | Yield |

| 1 | 2,2-Dimethyl-N-pyridin-3-ylpropionamide | Pyridine-3-ylamine | Pivaloyl chloride, Et₃N, THF, Et₂O | 85%[1] |

| 2 | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 2,2-Dimethyl-N-pyridin-3-ylpropionamide | TMEDA, n-BuLi, Iodine, THF | 37%[1] |

| 3 | 3-Amino-4-iodopyridine | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 3M aq. HCl | 73%[1] |

Characterization of 3-Amino-4-iodopyridine

The identity and purity of the synthesized 3-Amino-4-iodopyridine are confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical and Spectroscopic Data

The synthesized 3-Amino-4-iodopyridine is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂ | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Off-white to beige to light brown crystalline powder | [2] |

| Melting Point | 65-70 °C | |

| ¹H NMR | Spectrum conforms to the structure. | [3] |

| Mass Spectrometry (ESI) | m/z = 305.4 [M+H]⁺ (for the protected intermediate) | [1] |

| Infrared (IR) Spectrum | Spectrum conforms to the structure. | [2] |

| Purity (HPLC) | 100% | [1] |

Safety Information

3-Amino-4-iodopyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of 3-Amino-4-iodopyridine. The described synthetic route is robust, and the characterization methods are standard for ensuring the quality of the final product. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to utilize this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel pharmaceutical agents and other functional organic materials. This document provides an in-depth overview of the known physicochemical properties of 3-Amino-4-iodopyridine, detailed experimental protocols for its synthesis and analysis, and logical workflows presented through diagrams. The information compiled herein is intended to serve as a crucial resource for professionals engaged in research and development involving this versatile intermediate.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-Amino-4-iodopyridine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Identity and Structure

| Property | Value | Reference |

| IUPAC Name | 4-iodopyridin-3-amine | |

| Synonyms | 4-Iodo-3-pyridinamine | [1] |

| CAS Number | 105752-11-2 | [1] |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| SMILES | Nc1cnccc1I | [1] |

| InChI Key | ZJRSKTXMSIVNAU-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Off-white to beige or light brown crystalline solid/powder. | [2] |

| Melting Point | 54-70 °C (Range from literature) | [2][3] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available for specific solvents. General solubility for related aminopyridines includes water, DMF, DMSO, THF, acetone, acetonitrile, ethanol, isopropanol, and methanol. | |

| logP | Data not available | |

| Purity/Assay | ≥97% (Assay), ≥97.5 % (GC) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Amino-4-iodopyridine are crucial for its practical application. The following sections provide cited experimental procedures.

Synthesis of 3-Amino-4-iodopyridine

A common synthetic route to 3-Amino-4-iodopyridine involves the protection of the amino group of 3-aminopyridine, followed by directed ortho-metalation, iodination, and subsequent deprotection.[4]

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide

-

To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF:Et₂O (175 mL; 2.5:1 v/v), add triethylamine (44 mL, 318.7 mmol).[4]

-

Slowly add a solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) to the mixture.[4]

-

Stir the reaction mixture at this temperature for 1 hour.[4]

-

Upon completion, filter the reaction mixture and evaporate the filtrate in vacuo.[4]

-

Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.[4]

Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide

-

To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL), add TMEDA (20 mL).[4]

-

Cool the mixture to -70 °C under an argon atmosphere.[4]

-

Add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes.[4]

-

Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.[4]

-

Cool the reaction mixture back down to -70 °C.[4]

-

Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.[4]

-

Allow the resulting mixture to stir at 25 °C for 16 hours.[4]

-

Quench the reaction with water and a saturated aqueous Na₂S₂O₃ solution.[4]

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[4]

-

Purify the crude residue by silica gel column chromatography (40% EtOAc in n-hexane) to give the title compound.[4]

Step 3: Synthesis of 3-Amino-4-iodopyridine

-

Heat a mixture of N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) to 100 °C for 18 hours.[4]

-

After the reaction is complete, wash the reaction mass with EtOAc.[4]

-

The final product, 3-Amino-4-iodopyridine, is obtained after workup.[4]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The general procedure involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.[5]

General Protocol:

-

Solvent Selection: Choose a solvent in which 3-Amino-4-iodopyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate and n-hexane have been mentioned in synthetic procedures.[4][6][7]

-

Dissolution: Place the crude 3-Amino-4-iodopyridine in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of 3-Amino-4-iodopyridine. While a specific method for this compound is not detailed, a general method for aminopyridines can be adapted.[8]

General HPLC Parameters for Aminopyridines:

-

Column: A mixed-mode stationary phase column, such as Amaze HD, is suitable.[8]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and methanol (e.g., 60/40) with additives like formic acid and ammonium formate, can be effective.[8]

-

Detection: UV detection at a wavelength of 275 nm is appropriate for the pyridine ring system.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 0.3 mg/mL) in the mobile phase or a compatible solvent.[8]

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow for 3-Amino-4-iodopyridine.

Caption: Synthetic pathway for 3-Amino-4-iodopyridine.

Caption: General workflow for purification by recrystallization.

Applications in Research and Development

3-Amino-4-iodopyridine serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites: the amino group, the pyridine nitrogen, and the carbon-iodine bond, which is susceptible to a variety of cross-coupling reactions. It is notably used in the synthesis of pharmaceuticals, such as the proton pump inhibitor pantoprazole, and in the development of novel pesticides.[4][9] The strategic placement of the amino and iodo groups allows for the construction of complex heterocyclic systems.

Conclusion

This technical guide has consolidated the available physicochemical data for 3-Amino-4-iodopyridine, presenting it in an accessible format for scientists and researchers. Detailed protocols for its synthesis and purification have been provided, along with a representative analytical method. The visualizations offer a clear depiction of the experimental workflows. While some physical constants remain to be experimentally determined and reported in the literature, the information provided herein serves as a robust foundation for the safe and effective use of 3-Amino-4-iodopyridine in a laboratory and industrial setting.

References

- 1. 3-Amino-4-iodopyridine 97 105752-11-2 [sigmaaldrich.com]

- 2. 3-Amino-4-iodopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3-Amino-4-iodopyridine 97 105752-11-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mt.com [mt.com]

- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. helixchrom.com [helixchrom.com]

- 9. ossila.com [ossila.com]

Technical Guide: 3-Amino-4-iodopyridine (CAS 105752-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-iodopyridine, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a crucial intermediate in the development of pharmaceutical agents. Special attention is given to the biological activities of its derivatives, particularly in the realm of kinase inhibition and anticancer research. Experimental methodologies and data are presented to support researchers in their laboratory work and to facilitate further investigation into the therapeutic potential of compounds derived from this versatile scaffold.

Physicochemical Properties

3-Amino-4-iodopyridine is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 105752-11-2 | |

| Molecular Formula | C₅H₅IN₂ | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Off-white to beige to light brown crystalline powder | [1] |

| Melting Point | 60-70 °C | [1] |

| Solubility | Slightly soluble in water. | No direct citation, inferred from general chemical knowledge. |

| SMILES | Nc1cnccc1I | |

| InChI | 1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of 3-Amino-4-iodopyridine.

-

¹H NMR Spectroscopy: A proton NMR spectrum is available for 3-Amino-4-iodopyridine, providing confirmation of its chemical structure.[2]

-

Infrared (IR) Spectroscopy: While a publicly available spectrum is not readily accessible, supplier specifications confirm that the infrared spectrum of their product conforms to the structure of 3-Amino-4-iodopyridine.[1]

-

Mass Spectrometry: Specific mass spectrometry data for 3-Amino-4-iodopyridine is not widely published in the public domain. However, analysis of related aminopyridine compounds is commonly performed using techniques like HPLC-MS.[3]

Synthesis of 3-Amino-4-iodopyridine

A common and effective method for the synthesis of 3-Amino-4-iodopyridine involves a two-step process starting from 3-aminopyridine.[4]

Experimental Protocol

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide

-

To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a 2.5:1 mixture of THF:Et₂O (175 mL), slowly add pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) and triethylamine (44 mL, 318.7 mmol).

-

Stir the reaction mixture at this temperature for 1 hour.

-

Upon completion of the reaction, filter the mixture.

-

Evaporate the filtrate in vacuo.

-

Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.

Step 2: Synthesis of 3-Amino-4-iodopyridine

-

To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL) at 25 °C, add TMEDA (20 mL).

-

Cool the mixture to -70 °C and add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes under an argon atmosphere.

-

Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.

-

Cool the reaction mixture back to -70 °C.

-

Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.

-

Allow the resulting mixture to stir at 25 °C for 16 hours.

-

Quench the reaction by adding water and a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product to obtain 3-Amino-4-iodopyridine.

Caption: Synthetic workflow for 3-Amino-4-iodopyridine.

Applications in Drug Development

3-Amino-4-iodopyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4]

Intermediate in Pantoprazole Synthesis

One of the most notable applications of 3-Amino-4-iodopyridine is as a precursor in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat duodenal ulcers.[4] The synthesis involves the condensation of a substituted benzimidazole with a pyridine derivative, where 3-Amino-4-iodopyridine serves as a key building block for the pyridine moiety.

Caption: Pantoprazole synthesis pathway.

Scaffold for Biologically Active Molecules

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminopyridines have shown a wide range of biological activities, including potential as anticancer and kinase inhibitory agents.[5][6] The presence of the iodine atom in 3-Amino-4-iodopyridine provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Biological Activity of Aminopyridine Derivatives

While 3-Amino-4-iodopyridine is primarily used as a synthetic intermediate, the broader class of aminopyridine derivatives exhibits significant biological activities.

Kinase Inhibition

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, which can be synthesized from aminopyridines, as potent anticancer agents.[5] Some of these compounds have demonstrated inhibitory activity against kinases such as FLT3, which is a key target in certain types of leukemia.[5]

Caption: Kinase inhibition signaling pathway.

Anticancer Activity

Several studies have reported the synthesis and evaluation of various pyridine derivatives exhibiting significant anticancer properties.[7] For instance, imidazopyridine derivatives have shown promising results against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2] The mechanism of action is often linked to the inhibition of critical cellular processes in cancer cells, such as proliferation and survival.

Safety and Handling

3-Amino-4-iodopyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of contact or exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

3-Amino-4-iodopyridine is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for complex molecules like pantoprazole, coupled with the established biological activity of the aminopyridine scaffold, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of derivatives of 3-Amino-4-iodopyridine holds promise for the discovery of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This guide provides a foundational resource to support and inspire such research endeavors.

References

- 1. 3-Amino-4-iodopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. helixchrom.com [helixchrom.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-4-iodopyridine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and drug discovery. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available and predicted spectral data in a clear, tabular format.

Introduction

3-Amino-4-iodopyridine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural features, including the amino group and the iodine atom on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 3-Amino-4-iodopyridine in any application. This guide summarizes the key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Amino-4-iodopyridine. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, some of the presented data are estimations based on the analysis of structurally related compounds, such as 3-aminopyridine, 4-iodopyridine, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of 3-Amino-4-iodopyridine.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-iodopyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0-8.2 | Doublet | ~5-6 |

| H-5 | ~7.0-7.2 | Doublet | ~5-6 |

| H-6 | ~7.8-8.0 | Singlet | - |

| NH₂ | ~4.0-6.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-iodopyridine

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~145-150 |

| C-3 | ~140-145 |

| C-4 | ~95-100 |

| C-5 | ~120-125 |

| C-6 | ~148-152 |

Note: The chemical shift for the carbon atom bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-4-iodopyridine is expected to show characteristic absorption bands for the amino group and the aromatic pyridine ring.

Table 3: IR Spectroscopic Data for 3-Amino-4-iodopyridine

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400-3500 | Medium |

| N-H Stretch (symmetric) | ~3300-3400 | Medium |

| C-H Stretch (aromatic) | ~3000-3100 | Medium-Weak |

| N-H Bend (scissoring) | ~1600-1650 | Strong |

| C=C and C=N Stretch (aromatic ring) | ~1400-1600 | Medium-Strong |

| C-N Stretch | ~1250-1350 | Medium |

| C-I Stretch | ~500-600 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Amino-4-iodopyridine (molecular weight: 220.01 g/mol ), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Amino-4-iodopyridine

| m/z | Relative Abundance (%) | Assignment |

| 220 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Low | [I]⁺ |

| 93 | High | [M-I]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Amino-4-iodopyridine.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-Amino-4-iodopyridine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

Data Acquisition:

-

The sample is vaporized by heating the probe.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Amino-4-iodopyridine.

Caption: Workflow of Spectroscopic Analysis.

The Evolving Landscape of 3-Amino-4-iodopyridine Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-amino-4-iodopyridine stands out as a particularly valuable intermediate in the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring an amino group and an iodine atom, provides a versatile platform for structural elaboration and the development of targeted therapies. This technical guide delves into the synthesis, biological activities, and therapeutic potential of 3-amino-4-iodopyridine derivatives, offering a comprehensive resource for professionals in the field of drug discovery and development.

Synthesis of 3-Amino-4-iodopyridine and its Derivatives: A General Overview

The synthesis of 3-amino-4-iodopyridine itself can be achieved through various routes, often starting from more readily available pyridine precursors.[1] Once obtained, the 3-amino-4-iodopyridine core serves as a versatile building block for a wide range of derivatives. The presence of the iodine atom is particularly advantageous, as it allows for the introduction of diverse substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

A general workflow for the synthesis and biological evaluation of 3-amino-4-iodopyridine derivatives typically involves a multi-step process. This begins with the synthesis of the core scaffold, followed by diversification through various chemical reactions to generate a library of derivatives. These compounds are then subjected to a cascade of biological assays to identify lead candidates for further development.

Anticancer Activity of 3-Aminopyridine Scaffolds

A significant body of research has focused on the anticancer potential of compounds derived from or containing the 3-aminopyridine moiety. These derivatives have shown promise against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition: A Prominent Mechanism of Action

Many 3-aminopyridine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR can block downstream signaling pathways that promote cell growth, proliferation, and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyridine and fused-pyridine derivatives, highlighting the potential of this chemical class. It is important to note that these are not all direct derivatives of 3-amino-4-iodopyridine, but they share the core 3-aminopyridine structural motif.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-α]pyridine | HT-29 | 4.15 ± 2.93 | [2] |

| Imidazo[1,2-α]pyridine | B16F10 | 21.75 ± 0.81 | [2] |

| Imidazo[1,2-α]pyridine | MCF-7 | 14.81 ± 0.20 | [2] |

| Pyridine-bridged Combretastatin Analogue | MDA-MB-231 | 0.00313 | [3] |

| Pyridine Derivative | MCF-7 | 3.80 | [4] |

| Pyridine Derivative | HEPG2 | 4.00 | [4] |

| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | HCT-116 | 9 - 42 | [7] |

| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | HeLa | 25 - 83 | [7] |

| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | MCF-7 | 25 - 97 | [7] |

Other Notable Biological Activities

Beyond their anticancer properties, derivatives of 3-aminopyridine have been investigated for a range of other biological activities.

Antimicrobial and Antimalarial Potential

The pyridine nucleus is a common feature in many antimicrobial and antimalarial drugs. Several studies have explored the synthesis of novel pyridine derivatives with the aim of identifying new agents to combat infectious diseases. For instance, certain pyridine derivatives have shown significant in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum strains.[8][9] One promising compound demonstrated an IC50 of 0.0402 µM against a resistant P. falciparum strain.[8][9]

Neurological Applications

Aminopyridines, in general, are known to act as potassium channel blockers.[10][11] This mechanism of action is relevant for the treatment of certain neurological disorders. While the research in this area has largely focused on 4-aminopyridine, the potential for 3-aminopyridine derivatives to modulate ion channel activity remains an area of interest for future investigation.

Experimental Methodologies: A Primer

The biological evaluation of 3-amino-4-iodopyridine derivatives employs a variety of standard in vitro and in vivo assays. The following provides a general overview of some of the key experimental protocols.

In Vitro Cytotoxicity Assays

A common first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Generalized MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Antimalarial Assays

To evaluate the efficacy of compounds in a living organism, in vivo models are employed. The 4-day suppressive test in mice is a standard method for assessing antimalarial activity.

Generalized 4-Day Suppressive Test Protocol:

-

Infection: Mice are inoculated with a known strain of malaria parasite, such as Plasmodium berghei.

-

Treatment: The test compounds are administered to the mice, typically orally or intraperitoneally, at various doses for four consecutive days, starting from the day of infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug (e.g., chloroquine).

-

Parasitemia Determination: On the fifth day, blood smears are taken from the mice, stained, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression.

Conclusion and Future Directions

The 3-amino-4-iodopyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. While much of the research has focused on the anticancer properties of these compounds, particularly as kinase inhibitors, there is ample opportunity to explore their potential in other therapeutic areas, including infectious diseases and neurological disorders.

Future research in this field will likely focus on the synthesis of more complex and targeted derivatives, leveraging the versatility of the 3-amino-4-iodopyridine core. The integration of computational modeling and structure-activity relationship studies will be crucial in guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the 3-amino-4-iodopyridine scaffold is poised to remain a valuable tool in the quest for new and effective medicines.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Versatility of 3-Amino-4-iodopyridine: A Technical Guide for Medicinal Chemists

An In-depth Review of a Privileged Building Block in Modern Drug Discovery

Introduction: 3-Amino-4-iodopyridine has emerged as a crucial and versatile building block in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive iodo substituent on a biologically relevant pyridine core, offers chemists a powerful handle for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Properties

3-Amino-4-iodopyridine is a solid at room temperature with a melting point in the range of 65-70 °C.[1] The presence of both a hydrogen bond donor (amino group) and a halogen atom suitable for cross-coupling reactions makes it an attractive starting material for library synthesis and lead optimization campaigns.

| Property | Value | Reference |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| CAS Number | 105752-11-2 | [1] |

| Melting Point | 65-70 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | Nc1cnccc1I | [1] |

| InChI Key | ZJRSKTXMSIVNAU-UHFFFAOYSA-N | [1] |

Synthesis of the Building Block

The preparation of 3-amino-4-iodopyridine can be achieved through several synthetic routes. One common method involves the protection of the amino group of 3-aminopyridine, followed by directed ortho-metalation and subsequent iodination.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

A detailed two-step synthesis starting from 3-aminopyridine is described below, involving a pivaloyl protection step followed by iodination.[2]

Step 1: Synthesis of N-(Pyridin-3-yl)pivalamide

-

To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF:Et₂O (175 mL; 2.5:1 v/v), triethylamine (44 mL, 318.7 mmol) is added.[2]

-

A solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly to the mixture.[2]

-

The reaction is stirred at this temperature for 1 hour.[2]

-

Upon completion, the reaction mixture is filtered, and the filtrate is evaporated in vacuo.[2]

-

The crude filter cake is washed with n-hexane to yield the title compound as a colorless crystalline solid (Yield: 32 g, 85%).[2]

Step 2: Synthesis of 3-Amino-4-iodopyridine

-

To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL), TMEDA (20 mL) is added at 25 °C.[2]

-

The mixture is cooled to -70 °C, and n-butyllithium (1.6 M in n-hexane, 66 mL) is added over 30 minutes under an argon atmosphere.[2]

-

The reaction mixture is stirred at -15 °C for 1 hour and then at 0 °C for another hour.[2]

-

The mixture is re-cooled to -70 °C, and a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.[2]

-

The resulting mixture is allowed to stir at 25 °C for 16 hours.[2]

-

The pivaloyl protecting group is then hydrolyzed by heating the intermediate in 3M aqueous HCl (50 mL) at 100 °C for 18 hours.[2]

-

After completion, the reaction mass is washed with EtOAc. The pH of the aqueous layer is adjusted to 9 with solid Na₂CO₃, and the layer is extracted with EtOAc.[2]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to give 3-amino-4-iodopyridine (Yield: 3.2 g, 73%).[2]

Core Reactivity and Key Transformations

The utility of 3-amino-4-iodopyridine as a building block stems from the differential reactivity of its two functional groups. The amino group serves as a potent nucleophile or a handle for directing group chemistry, while the carbon-iodine bond is an excellent participant in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The iodo-substituent at the 4-position of the pyridine ring readily undergoes oxidative addition to a palladium(0) catalyst, making it an ideal substrate for coupling with a wide range of boronic acids and esters.

This general protocol is based on established procedures for the coupling of halo-pyridines with arylboronic acids.

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial), combine 3-amino-4-iodopyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Reaction progress is monitored by TLC or LC-MS and is often complete within 4-16 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast array of primary and secondary amines. 3-Amino-4-iodopyridine is an excellent substrate for this transformation, enabling the synthesis of various diaminopyridine derivatives.

This generalized protocol is based on standard procedures for the amination of iodo-heterocycles.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₂CO₃).

-

Reagent Addition: Add 3-amino-4-iodopyridine (1.0 eq) to the tube. Seal the tube, then evacuate and backfill with inert gas (repeat three times).

-

Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl). Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Targeting Kinase Signaling

The aminopyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. The ability to functionalize both the 3- and 4-positions of the pyridine ring makes 3-amino-4-iodopyridine a particularly valuable starting point for creating libraries of potent and selective kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokine and growth factor receptors to the nucleus, regulating genes involved in immunity, proliferation, and differentiation.[3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as a significant therapeutic class.

// Nodes Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_P [label="P-JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="P-STAT", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="P-STAT Dimer", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="JAK Inhibitor\n(e.g., Aminopyridine-based)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation"]; JAK -> JAK_P [label="3. Autophosphorylation"]; JAK_P -> Receptor [label="4. Receptor Phosphorylation"]; Receptor -> STAT [label="5. STAT Recruitment"]; JAK_P -> STAT_P [label="6. STAT Phosphorylation"]; STAT_P -> Dimer [label="7. Dimerization"]; Dimer -> Nucleus [label="8. Nuclear Translocation"]; Nucleus -> Gene [label="9. Gene Regulation"];

// Inhibition Inhibitor -> JAK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }

Derivatives of 3-aminopyridine have shown significant promise as JAK inhibitors. For instance, a class of 2-aminopyridine derivatives was developed as potent and selective JAK2 inhibitors. One compound, 21b , exhibited high inhibitory activity against JAK2 with an IC₅₀ of 9 nM and demonstrated significant selectivity over other JAK family members.[4] This compound also showed potent anti-proliferative activity against HEL cells (a human erythroleukemia cell line) and effectively inhibited the phosphorylation of JAK2 and its downstream signaling molecules.[4]

| Compound | Target | IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) | Reference |

| 21b | JAK2 | 9 | 276-fold | 184-fold | [4] |

| KRC-180 | JAK2 | - | - | - | [1] |

Note: Specific IC₅₀ for KRC-180 was not provided in the source, but it was shown to directly inhibit JAK2 and reduce phosphorylation of STAT3 and STAT5.[1]

Conclusion

3-Amino-4-iodopyridine is a high-value building block for medicinal chemistry, offering a synthetically tractable platform for accessing diverse chemical matter. Its utility is particularly evident in the field of kinase inhibitor discovery, where its dual functionality allows for systematic structure-activity relationship (SAR) exploration through well-established cross-coupling methodologies. The successful development of potent aminopyridine-based inhibitors for critical targets like JAKs underscores the continued importance of this scaffold in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively leverage the potential of 3-amino-4-iodopyridine in their drug discovery programs.

References

The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-4-iodopyridine

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthesis of 3-Amino-4-iodopyridine, a crucial intermediate for researchers, scientists, and professionals in drug development. The document details the historical context of its synthesis, explores various methodologies for its preparation, and provides in-depth experimental protocols for a key synthetic route.

Introduction

Core Synthesis Methodology: A Multi-Step Approach

A well-documented and widely utilized method for the synthesis of 3-Amino-4-iodopyridine commences with the readily available starting material, 3-aminopyridine. This multi-step synthesis involves a protection-deprotection strategy coupled with a directed ortho-metalation and iodination sequence. This approach provides a reliable and scalable route to the target compound.

The synthesis can be broken down into three key stages:

-

Protection of the Amino Group: The amino group of 3-aminopyridine is first protected to prevent unwanted side reactions in the subsequent steps. A common protecting group used for this purpose is the pivaloyl group, which is introduced by reacting 3-aminopyridine with pivaloyl chloride.

-

Directed Ortho-metalation and Iodination: The protected 3-aminopyridine derivative then undergoes a directed ortho-metalation reaction. In this step, a strong base, typically n-butyllithium in the presence of a chelating agent like TMEDA, selectively removes a proton from the position ortho to the directing pivaloylamido group (the C4 position). The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine, to introduce the iodine atom at the desired position.

-

Deprotection: The final step involves the removal of the pivaloyl protecting group to unveil the free amino group, yielding the desired 3-Amino-4-iodopyridine. This is typically achieved through acid-catalyzed hydrolysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of 3-Amino-4-iodopyridine starting from 3-aminopyridine.

| Step | Reaction | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1 | Protection | 3-Aminopyridine | Pivaloyl chloride, Triethylamine | THF, Diethyl ether | Room Temperature | 1 hour | N-(pyridin-3-yl)pivalamide | 85 |

| 2 | Iodination | N-(pyridin-3-yl)pivalamide | n-Butyllithium, TMEDA, Iodine | THF | -78 to Room Temperature | 18 hours | N-(4-iodopyridin-3-yl)pivalamide | 37 |

| 3 | Deprotection | N-(4-iodopyridin-3-yl)pivalamide | 3M Hydrochloric acid | Water | 100 | 18 hours | 3-Amino-4-iodopyridine | 73 |

Experimental Protocols

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide (Protection)

To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF and diethyl ether (175 mL; 2.5:1 v/v), triethylamine (44 mL, 318.7 mmol) is added.[1] The mixture is stirred, and a solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly.[1] The reaction is stirred at room temperature for 1 hour.[1] Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude solid is washed with n-hexane to afford N-(pyridin-3-yl)pivalamide as a colorless crystalline solid (32 g, 85% yield).[1]

Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide (Iodination)

To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL) at 25°C, TMEDA (20 mL) is added.[1] The mixture is cooled to -70°C under an argon atmosphere, and n-butyllithium (66 mL, 1.6 M in n-hexane) is added over 30 minutes.[1] The reaction mixture is stirred at -15°C for 1 hour and then at 0°C for an additional hour.[1] After cooling back to -70°C, a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.[1] The resulting mixture is allowed to warm to 25°C and stirred for 16 hours.[1] The reaction is quenched with water and a saturated aqueous solution of Na₂S₂O₃. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude residue is purified by silica gel column chromatography (40% ethyl acetate in n-hexane) to give N-(4-iodopyridin-3-yl)pivalamide as a light yellow solid (800 mg, 37% yield).[1]

Step 3: Synthesis of 3-Amino-4-iodopyridine (Deprotection)

A suspension of N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) is heated to 100°C for 18 hours.[1] After cooling, the reaction mixture is washed with ethyl acetate. The aqueous layer is then cooled in an ice bath, and the pH is adjusted to 9 with solid Na₂CO₃.[1] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3-Amino-4-iodopyridine as a brown viscous solid (3.2 g, 73% yield).[1]

Synthesis Workflow

Caption: Synthetic workflow for 3-Amino-4-iodopyridine.

Alternative Synthetic Approaches

While the directed ortho-metalation route is a robust method, other strategies for the synthesis of halogenated aminopyridines exist and could potentially be adapted for the synthesis of 3-Amino-4-iodopyridine. These include:

-

Electrophilic Iodination: Direct iodination of 3-aminopyridine is challenging due to the activating and directing effects of the amino group, which can lead to a mixture of products. However, with careful control of reaction conditions and the use of specific iodinating agents, this could be a more direct, albeit potentially lower-yielding, approach.

-

Sandmeyer-type Reactions: Starting from a suitable di-substituted pyridine, such as a 3-amino-4-halopyridine (where the halogen is not iodine), a Sandmeyer-type reaction could be envisioned to introduce the iodine atom. This would involve diazotization of the amino group followed by treatment with an iodide salt.

-

Synthesis from other Pyridine Derivatives: Routes starting from other functionalized pyridines, such as a 4-halopyridine-3-nitropyridine, could also be explored. This would involve reduction of the nitro group to an amino group.

These alternative routes, while less detailed in the literature for the specific target of 3-Amino-4-iodopyridine, represent potential avenues for its synthesis and highlight the rich chemistry of substituted pyridines.

Conclusion

3-Amino-4-iodopyridine stands as a significant synthetic intermediate with growing importance in the development of new chemical entities. The multi-step synthesis from 3-aminopyridine provides a reliable and well-characterized route to this valuable compound. Further research into more direct and efficient synthetic methods will undoubtedly continue to expand its accessibility and utility in various fields of chemical science.

References

The 3-Amino-4-iodopyridine Scaffold: A Versatile Platform for Therapeutic Innovation

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding versatile chemical scaffolds that can be readily modified to target a diverse range of biological pathways. Among these, the 3-Amino-4-iodopyridine core has emerged as a particularly valuable building block in medicinal chemistry. Its unique structural and electronic properties, especially the strategically placed amino and iodo groups, offer a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The amino group provides a key hydrogen-bonding feature, crucial for interacting with biological targets, while the iodo group serves as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthesis, applications, and therapeutic potential of the 3-Amino-4-iodopyridine scaffold, with a primary focus on its successful application in the development of potent kinase inhibitors for oncology.

Synthesis of the Core Scaffold and Key Derivatives

The utility of the 3-Amino-4-iodopyridine scaffold begins with its synthesis. The process typically involves the protection of the amino group of a 3-aminopyridine precursor, followed by directed ortho-lithiation and subsequent iodination. This method provides a reliable route to the core structure, which can then be elaborated into a vast array of derivatives.

The true synthetic power of the 4-iodo substituent is realized in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the precise and efficient introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, which is critical for tuning the pharmacological profile of the final compound. This modularity enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

An In-depth Technical Guide to the Stability and Storage of 3-Amino-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 3-Amino-4-iodopyridine to ensure its stability and integrity for research and development applications. The information presented is synthesized from publicly available safety data sheets, product information from chemical suppliers, and stability studies on structurally related compounds.

Disclaimer: Specific, peer-reviewed stability studies detailing the degradation kinetics and pathways for 3-Amino-4-iodopyridine are not extensively available in the public domain. The recommendations herein are based on general chemical principles, supplier guidelines, and data from analogous aminopyridine compounds. For critical applications, it is strongly advised to perform in-house stability testing under the specific conditions of use.

Physicochemical Properties and Hazards

3-Amino-4-iodopyridine is a solid, crystalline powder, appearing as off-white to beige or light brown.[1] It is classified as a hazardous substance, being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[2] It may also cause respiratory irritation.[2] Due to these properties, meticulous handling and storage are paramount.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of 3-Amino-4-iodopyridine. The general consensus from safety data sheets and supplier information points to the following conditions.[2][3]

| Parameter | Recommendation | Rationale & Details |

| Temperature | Cool, dry place.[2][3] Long-term: Freezer (-20°C).[4] | Room temperature storage is acceptable for short-term use. For long-term stability and to minimize potential degradation, storage in a freezer is recommended, a practice advised for similar halogenated aminopyridines.[4] |

| Atmosphere | Tightly closed container.[2] Inert atmosphere (e.g., Argon, Nitrogen).[4] | The compound may be sensitive to moisture and air.[5] Storing under an inert atmosphere minimizes oxidation and hydrolysis, which are potential degradation pathways for aminopyridines. |

| Light | Protect from light. | While specific photostability data is unavailable, related aminopyridine stability studies consistently include light protection as a storage parameter, suggesting a potential for photodegradation.[6][7] |

| Container | Original, tightly sealed container. | Use the supplier's container, which has been selected for compatibility. If transferring, use glass bottles with secure, lined caps. |

| Ventilation | Store in a well-ventilated place.[2] | This is a general safety precaution for storing hazardous chemicals to prevent the accumulation of any potential vapors. |

| Security | Store locked up.[2] | Due to its toxicity, access should be restricted to authorized personnel. |

Chemical Stability and Incompatibilities

While quantitative stability data for 3-Amino-4-iodopyridine is scarce, related compounds offer valuable insights. Studies on 4-aminopyridine and 3,4-diaminopyridine have demonstrated excellent chemical stability under various storage conditions.[6]

Table of Stability Data for Related Aminopyridines

| Compound | Formulation | Storage Condition | Duration | Stability Outcome |

| 4-Aminopyridine | 5-mg Capsules | 4°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |

| 4-Aminopyridine | 5-mg Capsules | 22-24°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |

| 4-Aminopyridine | 5-mg Capsules | 37°C, protected from light | 1 month | Stable (little to no loss of drug content)[6] |

| 4-Aminopyridine | 10-mg Capsules | Room Temp, protected from light | 365 days | Stable (>94% of initial content retained)[7][8] |

| 3,4-Diaminopyridine | 5-mg Capsules | 4°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |

| 3,4-Diaminopyridine | 5-mg Capsules | 22-24°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |

Incompatible Materials: To prevent chemical reactions and degradation, 3-Amino-4-iodopyridine should be stored away from:

Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Recommended Workflow for Storage and Handling

The following diagram outlines the recommended workflow for the safe handling and storage of 3-Amino-4-iodopyridine, from receipt to disposal.

Caption: Recommended Storage and Handling Workflow.

Proposed Protocol for Stability Assessment

For applications requiring rigorous stability data, the following experimental protocol, adapted from studies on related compounds, can be implemented.[6]

Objective: To evaluate the chemical stability of 3-Amino-4-iodopyridine solid material under defined storage conditions.

Methodology:

-

Sample Preparation:

-

Aliquot 3-Amino-4-iodopyridine into multiple, identical glass vials.

-

Tightly cap the vials. For enhanced protection, use vials with PTFE-lined septa.

-

Wrap a subset of vials for each condition in aluminum foil to serve as light-protected samples.

-

-

Storage Conditions:

-

Establish multiple storage conditions. A recommended set includes:

-

Refrigerated: 4°C ± 2°C

-

Room Temperature: 25°C ± 2°C / 60% ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% ± 5% RH

-

-

Place both light-exposed and light-protected vials in each condition.

-

-

Time Points:

-

Define testing intervals, for example: 0, 1, 3, 6, and 12 months for refrigerated and room temperature conditions.

-

For accelerated conditions, shorter intervals are appropriate: 0, 1, 2, 3, and 6 months.

-

-

Analytical Method:

-

Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method must be able to separate the parent compound from potential degradants.

-

At each time point, pull samples from each storage condition.

-

Perform visual inspection, noting any changes in color or appearance.

-

Prepare solutions of known concentration and analyze by HPLC to determine the purity and assay of 3-Amino-4-iodopyridine.

-

-

Data Analysis:

-

Quantify the amount of 3-Amino-4-iodopyridine remaining at each time point relative to the initial (time 0) sample.

-

Identify and, if possible, quantify any degradation products.

-

Plot the percentage of remaining compound against time to establish a stability profile.

-

Stability Testing Workflow Diagram

The following diagram illustrates the experimental workflow for the proposed stability assessment.

Caption: General Experimental Workflow for Stability Assessment.

References

- 1. 3-Amino-4-iodopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. 239137-39-4|3-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cjhp-online.ca [cjhp-online.ca]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 3-Amino-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-4-iodopyridine (CAS No. 105752-11-2). The information is intended for laboratory personnel and professionals in drug development who may handle this compound. Due to the limited availability of specific toxicological data for 3-Amino-4-iodopyridine, this guide also incorporates data from structurally related aminopyridines to provide a more complete safety profile.

Hazard Identification and Classification

3-Amino-4-iodopyridine is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available safety data sheets.[1]

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Danger | H335: May cause respiratory irritation |

Target Organs: Respiratory system.[1]

Physicochemical and Toxicological Properties

While specific quantitative toxicological data for 3-Amino-4-iodopyridine is limited, the following tables provide its known physicochemical properties and toxicological data for related aminopyridine compounds to serve as a reference.

Table 2.1: Physicochemical Properties of 3-Amino-4-iodopyridine

| Property | Value | Reference |

| CAS Number | 105752-11-2 | |

| Molecular Formula | C₅H₅IN₂ | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 65-70 °C |

Table 2.2: Acute Toxicity Data for Related Aminopyridines

| Compound | Test | Species | Route | Value | Reference |

| 3-Aminopyridine | LD50 | Quail | Oral | 178 mg/kg | [2] |

| 4-Aminopyridine | LD50 | Rat | Oral | 20 mg/kg | [3] |

| 3-Amino-4-methylpyridine | LD50 | Rat | Oral | 267.74 mg/kg (Predicted) | [4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for handling 3-Amino-4-iodopyridine.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Amino-4-iodopyridine:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Engineering Controls

-

Always handle 3-Amino-4-iodopyridine in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial. The following diagram illustrates the appropriate first aid measures.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction parameters for the Suzuki coupling of 3-Amino-4-iodopyridine with various arylboronic acids. 3-Amino-4-iodopyridine is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive C-I bond and a nucleophilic amino group on the pyridine scaffold. The resulting 3-amino-4-arylpyridine core is a key structural motif in a variety of biologically active compounds.

The protocols outlined below are designed to serve as a practical guide for researchers in drug discovery, process development, and academic laboratories, facilitating the synthesis of diverse libraries of 3-amino-4-arylpyridine derivatives.

Data Presentation: Summary of Reaction Conditions

While specific examples for 3-Amino-4-iodopyridine are not extensively documented in readily available literature, the following table summarizes representative conditions for the Suzuki-Miyaura coupling of structurally similar aminohalopyridines. These conditions can serve as a strong starting point for the optimization of reactions with 3-Amino-4-iodopyridine.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Cite: 14] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 16 | [Cite: 4] |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | [Cite: 16] |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | [Cite: 16] |

Yields are representative for similar substrates and may vary for 3-Amino-4-iodopyridine.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with 3-Amino-4-iodopyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

3-Amino-4-iodopyridine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-